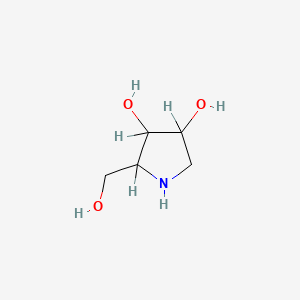

2-(Hydroxymethyl)pyrrolidine-3,4-diol

Description

Significance of Pyrrolidine (B122466) Frameworks in Natural Products and Synthetic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of natural products, particularly alkaloids. mdpi.comtandfonline.comfrontiersin.org Its prevalence stems from its unique stereochemical and conformational properties. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological function. researchgate.net

In synthetic chemistry, the pyrrolidine scaffold is a versatile building block for constructing complex molecules. mdpi.comresearchgate.net Its derivatives are central to the synthesis of numerous pharmaceuticals and bioactive compounds. frontiersin.orgresearchgate.net The development of stereoselective methods to synthesize substituted pyrrolidines is a significant area of research, enabling the creation of novel compounds with tailored biological activities. mdpi.comtandfonline.com

Overview of Iminosugar Glycosidase Inhibitors

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. nih.govmdpi.com This structural alteration is key to their biological activity. The protonated nitrogen at physiological pH allows iminosugars to mimic the charge and shape of the oxocarbenium-ion-like transition state that occurs during the enzymatic cleavage of glycosidic bonds. mdpi.comresearchgate.net

As a result, iminosugars are potent and often selective inhibitors of glycosidases and glycosyltransferases, enzymes that play critical roles in numerous biological processes. researchgate.netrsc.org By blocking these enzymes, iminosugars can interfere with carbohydrate metabolism, glycoprotein (B1211001) processing, and cellular signaling pathways. This inhibitory action makes them promising candidates for the development of therapeutic agents against a wide range of diseases, including diabetes, viral infections like HIV, lysosomal storage disorders, and cancer. nih.govresearchgate.netproquest.comacs.org

Contextualization of 2-(Hydroxymethyl)pyrrolidine-3,4-diol within Iminosugar Research

Within the extensive family of iminosugars, this compound is a prominent and widely studied polyhydroxylated pyrrolidine. researchgate.net Depending on its stereochemistry, it is also commonly referred to by other names; for instance, the (2R,5R)-dihydroxymethyl- (3R,4R)-dihydroxypyrrolidine isomer is known as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). researchgate.netnih.gov DMDP was first isolated from plants and has been shown to be a powerful inhibitor of various glycosidases. researchgate.netnih.gov

The compound and its stereoisomers serve as important models for understanding how iminosugars interact with enzymes. Their relatively simple yet stereochemically rich structure has made them a frequent target for synthetic chemists and a benchmark for evaluating the biological activity of new iminosugar derivatives. researchgate.netsigmaaldrich.com Research into this compound and its analogues continues to contribute significantly to the design of new glycosidase inhibitors with potential therapeutic applications. researchgate.netproquest.com

Structure

3D Structure of Parent

Properties

CAS No. |

100937-52-8 |

|---|---|

Molecular Formula |

C6H14ClNO4 |

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H |

InChI Key |

IFRNNJQXHHLGKS-UHFFFAOYSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

Canonical SMILES |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Origin of Product |

United States |

Synthesis of 2 Hydroxymethyl Pyrrolidine 3,4 Diol

Reported Synthetic Routes

Multiple strategies have been developed to construct the polyhydroxylated pyrrolidine (B122466) core of this compound. Common starting materials include:

Amino Acids: L-serine is a frequent precursor, often converted into the versatile building block known as Garner's aldehyde. thieme-connect.comresearchgate.net

Carbohydrates: Sugars provide a rich source of chirality for enantioselective synthesis. Routes starting from D-fructose, L-xylose, and D-mannose have been reported. acs.orgresearchgate.netresearchgate.netnih.govaminer.org

Other Chiral Pool Materials: L-Tartaric acid has also been employed as a starting point for the synthesis of related dihydroxyprolines. researchgate.net

Lactams: Sugar-derived lactams can be converted into the target iminosugars through reductive activation and nucleophilic addition. nih.govproquest.comnih.gov

Microbial and Enzymatic Methods: Chemo-enzymatic strategies and microbial oxidation have been utilized, for instance, in the oxidation of N-benzyl-1-amino-1-deoxy-arabinitol. researchgate.netgoogle.com

Key Chemical Reactions and Methodologies

The construction of this compound relies on several key chemical transformations to control stereochemistry and form the heterocyclic ring.

Sharpless Asymmetric Dihydroxylation: This reaction is a cornerstone for introducing two adjacent hydroxyl groups with a specific stereochemistry onto an alkene, and it has been a key step in syntheses starting from Garner's aldehyde. thieme-connect.comresearchgate.net

Cyclization: The formation of the pyrrolidine ring is a critical step. This is often achieved through an intramolecular nucleophilic displacement, where a nitrogen atom attacks an electrophilic carbon, such as one bearing a mesylate or tosylate leaving group. thieme-connect.comresearchgate.net

Reductive Amination: This process is used to form the C-N bond and close the ring, particularly in syntheses starting from carbohydrate precursors.

Appel Reaction: A regioselective Appel reaction has been effectively used in a multigram-scale synthesis from D-fructose, demonstrating a practical route to the compound. acs.orgnih.gov

A concise synthesis of the (2S,3S,4S) isomer, also known as LAB1, starts from L-serine. The key steps involve converting L-serine to Garner's aldehyde, followed by a Wittig reaction, Sharpless asymmetric dihydroxylation to install the diol, mesylation, and subsequent intramolecular cyclization to yield the final pyrrolidine ring. thieme-connect.com

Advanced Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(Hydroxymethyl)pyrrolidine-3,4-diol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each proton and carbon atom, which is essential for piecing together the molecule's framework.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of distinct proton environments and their neighboring protons. For a specific stereoisomer like (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol, also known as 1,4-dideoxy-1,4-imino-D-ribitol, the ¹H NMR spectrum reveals signals for each proton on the pyrrolidine (B122466) ring and the hydroxymethyl group. researchgate.net The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms (oxygen and nitrogen), causing them to appear in characteristic regions of the spectrum. libretexts.org Coupling constants (J), which measure the interaction between neighboring protons, provide critical information about the dihedral angles between them, aiding in the preliminary assignment of relative stereochemistry. researchgate.net

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. libretexts.org Since this compound has five carbon atoms in unique chemical environments, five distinct peaks are expected. The chemical shifts are indicative of the carbon type; for instance, carbons bonded to hydroxyl or amino groups (C2, C3, C4, and the CH₂OH carbon) are shifted downfield compared to the remaining ring carbon. libretexts.org These spectra are typically acquired with broadband proton decoupling to simplify the spectrum, making each carbon signal appear as a singlet. libretexts.org

Below are representative NMR data tables for the stereoisomer 1,4-dideoxy-1,4-imino-D-ribitol, based on published findings. researchgate.net

Table 1: ¹H NMR Data for 1,4-Dideoxy-1,4-imino-D-ribitol in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-1a | 3.78 | dd, J = 12.0, 2.8 |

| H-1b | 3.67 | dd, J = 12.0, 4.8 |

| H-2 | 3.31 | ddd, J = 7.2, 4.8, 2.8 |

| H-3 | 4.04 | dd, J = 7.2, 4.8 |

| H-4 | 4.08 | dd, J = 4.8, 2.4 |

| H-5a | 3.04 | dd, J = 12.4, 2.4 |

Note: Proton numbering corresponds to the iminoalditol nomenclature (C1 is the hydroxymethyl carbon).

Table 2: ¹³C NMR Data for 1,4-Dideoxy-1,4-imino-D-ribitol in D₂O

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 60.7 |

| C-2 | 66.8 |

| C-3 | 74.0 |

| C-4 | 74.5 |

Note: Carbon numbering corresponds to the iminoalditol nomenclature.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Unambiguous Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all signals and for confirming the compound's specific stereochemistry. ub.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY spectra would show correlations between H-2 and the hydroxymethyl protons (H-1a/b), as well as between H-2 and H-3, H-3 and H-4, and H-4 and the C5 protons, confirming the atom connectivity around the pyrrolidine ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded. The presence or absence of specific NOE cross-peaks allows for the determination of the relative configuration of the substituents. For instance, in a cis-diol, a strong NOE would be observed between the protons on C-3 and C-4, whereas in a trans-diol, this interaction would be weak or absent.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional model of the electron density of the molecule, revealing the exact spatial arrangement of every atom.

For a compound with multiple chiral centers like this compound, X-ray crystallography provides unambiguous proof of the R or S configuration at each center (C-2, C-3, and C-4). It also reveals detailed conformational information, such as the pucker of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the precise bond angles and lengths. While this technique is considered the "gold standard," its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

Chiral Chromatography for Enantiomeric Purity Assessment

When a specific stereoisomer of this compound is synthesized, it is crucial to determine its enantiomeric purity—that is, to ensure it is not contaminated with its mirror image (enantiomer). Since enantiomers possess identical physical properties such as boiling point and NMR spectra, they cannot be distinguished by achiral methods.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The method relies on the use of a Chiral Stationary Phase (CSP), which is itself a chiral molecule. sigmaaldrich.com The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. springernature.com Because these diastereomeric complexes have different stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer, resulting in separation. sigmaaldrich.comnih.gov

The result of a chiral HPLC analysis is a chromatogram showing two distinct peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (e.e.), a measure of chiral purity. Developing a successful separation often requires screening various chiral columns (e.g., those based on polysaccharides or macrocyclic glycopeptides) and mobile phase compositions to find conditions that provide adequate resolution. nih.govsigmaaldrich.com

Synthesis and Evaluation of Derivatives and Analogues of 2 Hydroxymethyl Pyrrolidine 3,4 Diol

N-Substituted Pyrrolidinediol Derivatives

The nitrogen atom of the pyrrolidine (B122466) ring is a prime target for substitution to modulate the biological and physicochemical properties of 2-(hydroxymethyl)pyrrolidine-3,4-diol. The introduction of various substituents on the ring nitrogen has been a key strategy to explore the structure-activity relationships of these iminosugars.

N-Acyl and N-alkoxycarbonyl derivatives represent common modifications. N-Acylaminotetraols can be synthesized by reacting the parent aminotetraol with the corresponding acid chloride, carboxylic acid anhydride, or carboxylic acid ester. google.com For instance, N-acetyl derivatives are prepared using reagents like acetyl chloride or acetic anhydride. google.com Similarly, N-alkoxycarbonylaminotetraols are accessible through the reaction of the aminotetraol with an appropriate alkyl chloroformate, azidoformate, or dialkyl dicarbonate. google.com

A study focused on pyrrolidine-based iminosugars as potential alpha-glucosidase inhibitors involved the synthesis of N-substituted derivatives. uitm.edu.my The synthesis began with L-proline, which was first protected with a tert-butoxycarbonyl (Boc) group to yield (tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. nih.gov This intermediate was then coupled with various substituted aryl amines to produce a series of tert-butyl (S)-2-(2-substituted amine-acetyl)pyrrolidine-1-carboxylates. nih.gov Subsequent removal of the Boc protecting group with hydrochloric acid yielded the final N-substituted pyrrolidine derivatives. nih.gov This approach highlights a versatile method for creating a library of N-substituted compounds for biological screening.

Another synthetic approach has led to the creation of 1,4,5-trisubstituted pyrrolidine-2,3-diones. These compounds were prepared from 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which themselves were synthesized via a three-component reaction of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline. beilstein-journals.org The subsequent reaction of these pyrrolinones with aliphatic amines in ethanol (B145695) afforded the target pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.org

These synthetic strategies demonstrate the chemical tractability of the pyrrolidine nitrogen, allowing for the introduction of a wide array of functional groups to fine-tune the molecule's inhibitory profile against various enzymes.

Pyrrolidinediols with Modified Hydroxymethyl Functionality

Modification of the 2-(hydroxymethyl) group offers another avenue for creating analogues with altered biological activities. Key modifications include the conversion of the hydroxymethyl group to an aminomethyl or aminoethyl group, and the introduction of a second hydroxymethyl group to form bis(hydroxymethyl) derivatives.

2-Aminomethyl and 2-Aminoethyl Derivatives

A range of 2-(aminomethyl)- and 2-(2-aminoethyl)pyrrolidine-3,4-diol derivatives have been synthesized and evaluated as glycosidase inhibitors. nih.gov The inhibitory data revealed that potent inhibitors of α-mannosidases typically require the (2R,3R,4S) configuration along with a 2-(benzylamino)methyl substituent. nih.gov Derivatives with a (2S,3R,4S) configuration also showed competitive inhibition of α-mannosidases, though they were less potent. nih.gov Interestingly, certain diamine derivatives, such as (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol and its 2-(benzylamino)ethyl counterpart, were found to be competitive inhibitors of β-glucosidase from almonds. nih.gov Furthermore, the compound (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol was a versatile inhibitor, acting on α-L-fucosidase, α-galactosidase, and α-mannosidase. nih.gov

Bis(hydroxymethyl) Derivatives

The synthesis of pyrrolidines bearing two hydroxymethyl groups, such as (2S,3R,4R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol, has also been explored. chemspider.com Another relevant structure is 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl, which has been synthesized and used as a precursor for various spin labels. mdpi.com The synthesis of these di-functionalized nitroxides starts from the 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl, which can be converted to its pyrroline (B1223166) analogue. mdpi.com These bifunctional compounds provide a platform for creating derivatives with enhanced water solubility or for dual functionalization. mdpi.com

Ring-Substituted Pyrrolidinediol Analogues

Introducing substituents directly onto the pyrrolidine ring is a powerful strategy to create structural diversity and modulate biological activity. Key examples include the synthesis of 2-aryl polyhydroxylated pyrrolidines and analogues featuring spirocyclopropyl groups or fluorine atoms.

2-Aryl Polyhydroxylated Pyrrolidines

Inspired by natural products, a library of 18 different 2-aryl polyhydroxylated pyrrolidines was efficiently synthesized from chiral cyclic nitrones. nih.gov This synthesis was achieved in just two or three steps with high yields and excellent stereoselectivity. nih.gov Evaluation of these compounds against various glycosidases revealed that several derivatives exhibited potent inhibitory activity. Notably, two compounds from this library demonstrated significantly better inhibitory activity against α-glucosidases than the natural products radicamine A and B, with IC₅₀ values of 1.1 µM and 0.5 µM, respectively. nih.gov This research underscored that the nature of the substituent on the aryl ring could influence both the potency and selectivity of glycosidase inhibition. nih.gov

Spirocyclopropyl and Fluoro Analogues

The incorporation of conformationally constraining groups like spirocycles or electronegative atoms like fluorine represents another approach to analogue design. The synthesis of cyclopropyl (B3062369) analogues has been explored in related systems to create conformationally restricted antagonists for specific receptors. nih.gov While not directly applied to this compound in the cited study, the strategy of incorporating a spirocyclopropyl moiety is a valid approach for generating novel analogues.

A strategy for synthesizing C-4 fluorinated pyrrolidine iminosugars has been described, starting from D-glucose. nih.gov The introduction of fluorine was accomplished via nucleophilic displacement of a triflate group using cesium fluoride (B91410) (CsF). nih.gov The resulting C-4 fluoro derivatives showed strong inhibition against β-glucosidase and β-galactosidase, highlighting the significant impact of ring fluorination on biological activity. nih.gov

The table below summarizes the inhibitory activity of selected ring-substituted analogues.

| Compound Type | Target Enzyme | Key Structural Feature | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|---|

| 2-Aryl Polyhydroxylated Pyrrolidine (Compound 15) | α-Glucosidases | Aryl group at C-2 | 1.1 µM (IC₅₀) | nih.gov |

| 2-Aryl Polyhydroxylated Pyrrolidine (Compound 19) | α-Glucosidases | Aryl group at C-2 | 0.5 µM (IC₅₀) | nih.gov |

| C-4 Fluoro Pyrrolidine Analogue (4a) | β-Glucosidase | Fluorine at C-4 | Strong Inhibition | nih.gov |

| C-4 Fluoro Pyrrolidine Analogue (4b) | β-Galactosidase | Fluorine at C-4 | Strong Inhibition | nih.gov |

Multivalent Pyrrolidine Iminosugar Constructs

The strategy of multivalency, which involves linking multiple copies of a ligand to a central scaffold, has been widely used to design potent enzyme inhibitors. nih.govdoaj.orgnih.gov This approach often leads to a significant enhancement in inhibitory activity compared to the corresponding monovalent analogues, a phenomenon known as the multivalent effect. researchgate.net

Synthetic approaches to multivalent pyrrolidine clusters range from simple divalent iminosugars to complex architectures bearing numerous pyrrolidine units. nih.govmdpi.com A common and efficient method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction. nih.gov This involves reacting pyrrolidine-azide derivatives with scaffolds containing multiple alkyne groups. nih.gov Various scaffolds have been employed, including simple linkers like m-xylylenediamine (B75579) and more complex structures like resorcinarenes and dendrimers. nih.govmdpi.com

For example, di- and trivalent pyrrolidine derivatives have been synthesized and tested for α-L-fucosidase inhibition. nih.gov In another study, a library of multimeric pyrrolidine-based iminosugars was synthesized by coupling different pyrrolidine-azides to various alkyne scaffolds. nih.gov These multivalent constructs were evaluated as inhibitors of human α-galactosidase A (α-Gal A) and lysosomal β-glucocerebrosidase (GCase), two enzymes relevant to therapeutic applications. nih.gov

The results of these studies have been remarkable. One nonavalent compound, featuring nine pyrrolidine units, was found to be a potent inhibitor of α-Gal A with an IC₅₀ of 0.20 µM, making it 375 times more potent than its corresponding monovalent reference compound. nih.gov This compound also acted as the first example of a multivalent activity enhancer for a mutated form of the α-Gal A enzyme, which is relevant for Fabry disease. nih.gov The multivalent effect has also been observed for other enzymes, including Golgi α-mannosidase II and β-N-acetylglucosaminidase. nih.govmdpi.com

The table below presents data on the inhibitory activity of various multivalent pyrrolidine iminosugars.

| Compound | Valency | Target Enzyme | Inhibitory Activity (IC₅₀ or Kᵢ) | Enhancement vs. Monomer | Reference |

|---|---|---|---|---|---|

| Nonavalent Pyrrolidine Iminosugar | 9 | Human α-Galactosidase A | 0.20 µM | 375-fold | nih.gov |

| Resorcinarene-based Iminosugar (Octavalent) | 8 | Golgi α-mannosidase IIb | Potent Inhibition | Valency-dependent | mdpi.com |

| Divalent Pyrrolidine Iminosugar | 2 | α-L-fucosidase | Improved Inhibition | Observed | nih.gov |

| Trivalent Pyrrolidine Iminosugar | 3 | α-L-fucosidase | Improved Inhibition | Observed | nih.gov |

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how molecular structure correlates with biological activity, guiding the design of more potent and selective inhibitors. drugdesign.orgcollaborativedrug.com For derivatives of this compound, SAR analyses have provided valuable insights into the structural requirements for effective enzyme inhibition.

Key findings from SAR studies on various analogues include:

Stereochemistry is Critical: The specific stereochemistry of the pyrrolidine ring and its substituents is paramount for potent inhibition. For example, in the case of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives, the (2R,3R,4S) configuration was found to be optimal for inhibiting α-mannosidases. nih.gov

N-Substitution Modulates Activity: The nature of the substituent on the pyrrolidine nitrogen can significantly influence inhibitory potency. In a series of pyrrolidine derivatives targeting α-amylase and α-glucosidase, the presence of both electron-donating and electron-withdrawing groups on an N-arylacetyl moiety was explored to optimize activity. nih.gov

C-2 Side Chain Influences Selectivity: Modifications to the hydroxymethyl group at the C-2 position have a profound effect. A 2-(benzylamino)methyl substituent was identified as being favorable for α-mannosidase inhibition. nih.gov Lengthening the side chain to a 2-(aminoethyl) group and adding aryl substituents led to potent inhibitors of other enzymes like α-L-fucosidase and α-galactosidase. nih.gov

Ring Substitution Enhances Potency: The introduction of substituents onto the pyrrolidine ring can lead to highly potent inhibitors. For 2-aryl polyhydroxylated pyrrolidines, the electronic properties of the substituent on the aryl ring were found to directly affect the potency and selectivity against α-glucosidases. nih.gov Similarly, introducing a fluorine atom at the C-4 position of the pyrrolidine ring resulted in potent inhibitors of β-glucosidase and β-galactosidase. nih.gov

Multivalency Amplifies Inhibition: For multivalent constructs, SAR studies have focused on the valency (number of iminosugar units), the nature of the linker connecting the units to the scaffold, and the type of central scaffold itself. nih.gov It has been generally observed that higher valency leads to better inhibitory activity. mdpi.com The length and hydrophilicity of the linker can also play a significant role in how the multivalent inhibitor interacts with the target enzyme. mdpi.com

These SAR studies collectively demonstrate that a systematic exploration of substitutions at the nitrogen atom, the C-2 side chain, and various positions on the pyrrolidine ring is a fruitful strategy for the development of highly potent and selective glycosidase inhibitors based on the this compound scaffold.

Table of Compounds

Stereoselective Synthetic Methodologies for 2-(Hydroxymethyl)pyrrolidine-3,4-diol

The pyrrolidine (B122466) alkaloid this compound, a member of the polyhydroxylated pyrrolidine class of compounds, has garnered significant attention due to its structural similarity to sugars and its potential as a glycosidase inhibitor. The precise spatial arrangement of its hydroxyl groups and hydroxymethyl substituent is critical for its biological activity, making stereoselective synthesis a paramount challenge in organic chemistry. Methodologies for its preparation are broadly categorized into two main approaches: the utilization of readily available chiral molecules from the "chiral pool" and the construction of the chiral centers from achiral precursors through de novo syntheses.

Computational and Theoretical Studies on 2 Hydroxymethyl Pyrrolidine 3,4 Diol

Conformational Analysis and Energy Minima

A thorough understanding of the conformational preferences of 2-(hydroxymethyl)pyrrolidine-3,4-diol is fundamental to elucidating its biological activity. The molecule possesses multiple stereocenters and rotatable bonds, giving rise to a complex potential energy surface with numerous possible conformations. The stereochemistry of the most common isomer is (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol. ncats.ionih.gov

Detailed computational studies focusing specifically on the comprehensive conformational analysis and the corresponding energy minima of isolated this compound are not extensively reported in publicly accessible literature. Such studies would typically involve quantum mechanical calculations or molecular mechanics force fields to systematically explore the rotational space of the hydroxymethyl group and the puckering of the pyrrolidine (B122466) ring. The pyrrolidine ring can adopt various envelope and twisted conformations, and the relative energies of these would be influenced by the steric and electronic effects of the hydroxyl and hydroxymethyl substituents. The presence of multiple hydroxyl groups also suggests the significant role of intramolecular hydrogen bonding in stabilizing certain low-energy conformations.

While specific energy minima data from dedicated conformational search studies are not available, the three-dimensional structures of this compound have been determined within the binding sites of various proteins through X-ray crystallography. nih.gov These crystal structures provide snapshots of biologically relevant conformations.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, which is recognized as a ligand in the Protein Data Bank (PDB) with the identifier 'EDG', nih.govdrugbank.com docking simulations and analysis of crystal structures provide significant insights into its interactions with various enzymes. These studies are crucial for understanding its mechanism of action as an enzyme inhibitor.

The interactions of this compound have been observed in the crystal structures of several enzymes. The key interactions typically involve a network of hydrogen bonds between the hydroxyl groups of the ligand and the amino acid residues in the enzyme's active site. The nitrogen atom of the pyrrolidine ring can also participate in hydrogen bonding or electrostatic interactions.

Below is a table summarizing the PDB entries where this compound (EDG) is found as a ligand, providing a basis for understanding its enzyme-ligand interactions.

| PDB ID | Enzyme Name | Organism | Key Interacting Residues (Example) |

| 2YDP | Probable alpha-L-fucosidase | Bacteroides thetaiotaomicron | Data not publicly detailed |

| 2YDT | Probable alpha-L-fucosidase | Bacteroides thetaiotaomicron | Data not publicly detailed |

| 5JOX | Endo-beta-N-acetylglucosaminidase | Streptococcus pyogenes | Data not publicly detailed |

| 6F1J | Beta-hexosaminidase | Homo sapiens | Data not publicly detailed |

| 6ZQ1 | Beta-hexosaminidase subunit beta | Homo sapiens | Data not publicly detailed |

Note: Detailed interaction data for each specific complex requires in-depth analysis of the respective PDB files.

The analysis of these co-crystal structures reveals how the specific stereochemistry of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol allows it to fit snugly into the active sites of these glycosidases, mimicking the natural substrate. The hydroxyl groups and the ring nitrogen are positioned to form a tight network of hydrogen bonds with polar residues in the active site, which is a hallmark of potent glycosidase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized analogs.

A review of the current scientific literature indicates that no specific QSAR models have been developed for this compound and its derivatives. The development of a robust QSAR model would require a dataset of structurally related pyrrolidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) against a specific enzyme target.

Should such a dataset become available, a QSAR study could proceed by calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to create a predictive model. Such a model could elucidate the key structural features of the pyrrolidine scaffold that are critical for potent enzyme inhibition, thereby guiding the design of new and more effective analogs.

Synthetic Utility and Applications in Organic Chemistry

Role as Chiral Building Blocks for Complex Molecules

The intrinsic chirality of 2-(hydroxymethyl)pyrrolidine-3,4-diol, which possesses three stereocenters, makes it a valuable chiral building block for asymmetric synthesis. ncats.iobuchler-gmbh.com The specific spatial arrangement of its hydroxyl and hydroxymethyl groups provides a defined stereochemical template that can be transferred to more complex target molecules. researchgate.net Organic chemists utilize this "chiral pool" strategy, where readily available, enantiomerically pure compounds from nature or synthesis serve as starting materials to construct larger, stereochemically complex structures, thereby avoiding the need for technically demanding asymmetric reactions later in the synthetic sequence. buchler-gmbh.com

The synthesis of specific stereoisomers of this compound, such as (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol and (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, has been achieved from precursors like Garner's aldehyde, L-aspartic acid, and N-protected (2S)-3,4-dehydroproline methyl esters. researchgate.netnih.gov This accessibility allows for its use as a foundational element in the stereoselective synthesis of diverse and complex molecular architectures. proquest.com

Table 1: Chemical Properties and Identifiers for (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

| Identifier/Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol | nih.gov |

| Molecular Formula | C5H11NO3 | nih.gov |

| Molecular Weight | 133.15 g/mol | nih.gov |

| Synonyms | 1,4-Dideoxy-1,4-imino-L-arabinitol, L-DIAB | nih.gov |

| Defined Stereocenters | 3 | ncats.io |

Intermediates in the Synthesis of Alkaloids and Natural Products

This compound is not only a synthetic building block but is also structurally related to a class of naturally occurring polyhydroxylated alkaloids known as iminosugars. google.comresearchgate.net These compounds are often potent inhibitors of glycosidase enzymes. The compound itself, particularly the (2R,3R,4R)-2-hydroxymethylpyrrolidine-3,4-diol stereoisomer, is also referred to as 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1). nih.govgoogle.com

Its structural framework serves as a key intermediate for the synthesis of more complex alkaloids and natural products. For instance, it is a precursor to 6-C-alkylated DMDP-related natural products. researchgate.net The synthesis of (−)-bulgecinine has been reported utilizing a stereoselective approach where a pyrrolidine (B122466) derivative is a key intermediate. researchgate.net Furthermore, derivatives of this pyrrolidine are found in various living organisms, with the pyrrolidine ring being a fundamental component of many alkaloids like nicotine (B1678760) and hygrine. mdpi.com The synthesis of homotropane alkaloids, which feature a bicyclic system with a nitrogen bridge, also relies on pyrrolidine precursors. beilstein-journals.org

Table 2: Examples of Natural Products Synthesized Using Pyrrolidine Intermediates

| Natural Product/Alkaloid Class | Synthetic Role of Pyrrolidine Intermediate | Reference |

|---|---|---|

| 6-C-Alkylated DMDP-related products (e.g., Broussonetine G) | Serves as a general intermediate for their synthesis. | researchgate.net |

| (-)-Bulgecinine | A key intermediate formed via intramolecular cyclization. | researchgate.net |

| Homotropane Alkaloids (e.g., Adaline, Euphococcinine) | Pyrrolidine derivatives are precursors to the bicyclic core structure. | beilstein-journals.org |

| 2,5-imino-1,2,5-trideoxy-D-mannitol (6-deoxy-DMDP) | Used as a reference compound and is structurally related. | nih.gov |

Precursors for Other Bioactive Compounds (e.g., Glycosidic Antibiotics, Antiviral Agents, Cytostatics, Anthelmintics)

The utility of this compound extends to its role as a precursor for a range of synthetic bioactive compounds. nih.gov Its polyhydroxylated, nitrogen-containing structure mimics that of monosaccharides, making it an excellent scaffold for developing enzyme inhibitors and other therapeutic agents.

Glycosidic Antibiotics and Glycosidase Inhibitors : Polyhydroxylated pyrrolidines are a well-established class of glycosidase inhibitors. google.com For example, the (2R,3R,4R) enantiomer of 2-hydroxymethylpyrrolidine-3,4-diol is known to inhibit several α- and β-glucosidases and mannosidases, while its (2S,3S,4S) enantiomer inhibits yeast α-glycosidase. google.com This inhibitory activity is foundational to the mechanism of certain glycosidic antibiotics and highlights the compound's value as a precursor in this area.

Antiviral Agents : The synthesis of the (2R,3R,4S) stereoisomer, also known as 1,4-dideoxy-1,4-imino-D-ribitol, has been specifically developed for the creation of antiviral agents. nih.gov The pyrrolidine scaffold is a crucial component in numerous antiviral drugs, particularly those targeting the hepatitis C virus. mdpi.com Research has shown that pyrrolidine derivatives can be modified to produce potent antiviral compounds, such as those active against human cytomegalovirus and herpes simplex type 1. nih.gov

Cytostatics : The antiproliferative activity of pyrrolidine derivatives has been investigated, marking them as precursors for cytostatic (cell growth inhibiting) agents. nih.gov Certain 4-amino- and 4-(hydroxyamino)-5-halogenated derivatives of a related pyrrolo[2,3-d]pyrimidine system, which can be derived from pyrrolidine precursors, have been shown to inhibit the growth of L1210 cancer cells in vitro. nih.gov

Anthelmintics : While direct synthesis of anthelmintics from this compound is not extensively documented in the provided results, the broader class of pyrimidine (B1678525) derivatives, which can be synthesized using heterocyclic building blocks, has shown significant anthelmintic properties. For example, Pyrantel Pamoate is a pyrimidine derivative that functions as a neuromuscular blocking agent in helminths. This suggests a potential, though less direct, application for pyrrolidine-derived scaffolds in the synthesis of novel anthelmintic drugs.

Table 3: Bioactive Applications of this compound and its Derivatives

| Bioactive Compound Class | Specific Role/Activity | Reference |

|---|---|---|

| Glycosidase Inhibitors | Inhibits various α- and β-glucosidases and mannosidases. | google.com |

| Antiviral Agents | Serves as a precursor for compounds active against viruses like HCMV and HSV-1. | nih.govnih.gov |

| Cytostatics (Antiproliferative) | Derivatives show inhibitory activity against L1210 cancer cell lines. | nih.gov |

| Anthelmintics | Related heterocyclic scaffolds (pyrimidines) are used to create anthelmintic drugs. |

Future Research Directions and Translational Opportunities

Development of More Potent and Selective Inhibitors

A primary direction for future research lies in the rational design of analogues of 2-(hydroxymethyl)pyrrolidine-3,4-diol to achieve greater potency and selectivity for specific enzyme targets. The pyrrolidine (B122466) ring offers a conformationally flexible yet controllable framework that can be modified to fine-tune interactions within an enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies have shown that the core 2-(hydroxymethyl)pyrrolidine scaffold is crucial for activity, often forming key hydrogen bonds with amino acid residues like Aspartate in the binding pocket of enzymes such as sphingosine (B13886) kinase 1 (SphK1). nih.gov Future work will likely involve systematic modifications at various positions of the pyrrolidine ring. For instance, introducing chiral substituents can control the ring's puckering, which in turn influences pharmacological efficacy and receptor selectivity. nih.gov

Research into derivatives of the related 3,4-dihydroxypyrrolidine has demonstrated that incorporating aromatic moieties can lead to highly potent and selective inhibitors of α-L-fucosidases, with inhibitory constants in the nanomolar range. nih.gov This strategy of adding specific functional groups to the core scaffold is a promising approach. Similarly, investigations into dipeptide analogues featuring a pyrrolidine ring have yielded potent and highly selective inhibitors for dipeptidyl peptidase II (DPP II), distinguishing them from related enzymes like DPP IV. nih.gov

The table below summarizes key structure-activity relationships that could guide the future development of inhibitors based on this scaffold.

| Target Enzyme | Scaffold/Derivative | Key Structural Feature for Activity | Observed Outcome |

| Sphingosine Kinase 1 (SphK1) | 2-(hydroxymethyl)pyrrolidine | The core scaffold itself | Essential for hydrogen bonding with Asp178 nih.gov |

| α-L-fucosidases | 3,4-dihydroxypyrrolidine | Incorporation of aromatic moieties | Potent and selective inhibition (nM range) nih.gov |

| Dipeptidyl Peptidase II (DPP II) | Pyrrolidine-containing dipeptide analogues | Lack of a C-terminal carbonyl function | High potency (IC50 = 0.13 µM) and selectivity (7600-fold over DPP IV) nih.gov |

| Estrogen Receptor α (ERα) | 3-R-methylpyrrolidine | trans-3-R-methyl substitution | Pure ERα antagonism and selective degradation nih.gov |

Exploration of Novel Biological Targets

The established activity of this compound and its derivatives against enzymes like glycosidases suggests that this scaffold could be effective against a broader range of biological targets. google.com Future research should involve screening these compounds against diverse enzyme families and cellular pathways implicated in various diseases.

Known targets for this class of compounds include:

Glycosidases: Various α- and β-glucosidases, mannosidases, and α-L-fucosidases are inhibited by different stereoisomers and derivatives of this compound. nih.govgoogle.com

Kinases: The scaffold has been used to develop selective inhibitors of sphingosine kinase 1 (SphK1), an enzyme involved in cancer progression. nih.gov

Peptidases: Pyrrolidine-based structures have shown high selectivity for dipeptidyl peptidase II (DPP II). nih.gov

Bacterial Enzymes: A related scaffold, pyrrolidine-2,3-dione (B1313883), was identified as an inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, highlighting a potential application in developing new antibacterial agents. nih.gov

The versatility of the pyrrolidine scaffold suggests its potential utility against other targets. For example, its ability to engage in specific hydrogen bonding and adopt constrained conformations could be exploited to target protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy, where pyrrolidine moieties have been successfully incorporated into inhibitors. acs.org Exploring its efficacy in modulating immune responses, as seen with related glycolipids, or its potential as an anticancer agent by inducing apoptosis, represents fertile ground for new discoveries. researchgate.net

Advanced Synthetic Strategies for Scalable Production

For any promising compound to move towards clinical or widespread laboratory use, the development of efficient, cost-effective, and scalable synthetic routes is paramount. Current methods for synthesizing this compound often face challenges that limit large-scale production.

One established route involves a five-step synthesis starting from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov While this method offers high stereoselectivity through the use of osmium tetraoxide, the high cost and toxicity of this reagent are significant drawbacks for industrial-scale synthesis. nih.gov An alternative approach utilizes the microbial oxidation of N-benzyl-1-amino-1-deoxy-arabinitol, followed by catalytic hydrogenation. google.com However, this method can suffer from low volume yields during the microbial step and requires large amounts of palladium catalyst for the hydrogenation. google.com

Future research must focus on developing more economical and sustainable synthetic strategies. This could involve:

Biocatalysis: Expanding the use of enzymes or microbial processes beyond the initial oxidation step to create more efficient and stereoselective transformations.

Novel Catalysts: Investigating cheaper, more abundant, and recyclable catalysts to replace expensive and hazardous heavy metals like osmium and palladium.

The table below compares existing synthetic strategies, highlighting areas for future improvement.

| Synthetic Strategy | Starting Material | Key Steps | Advantages | Challenges for Scalability |

| Chemical Synthesis | N-protected (2S)-3,4-dehydroproline methyl esters | Stereoselective osmylation, reduction, deprotection nih.gov | High stereoselectivity, high purity product nih.gov | Use of toxic and expensive osmium tetraoxide nih.gov |

| Chemoenzymatic Synthesis | N-benzyl-1-amino-1-deoxy-arabinitol | Microbial oxidation, catalytic hydrogenation google.com | Potentially more economical starting materials google.com | Low volume yield, requires large amounts of catalyst google.com |

| Organometallic Approach | D-mannose, D-ribose, or L-fucose | Organometallic addition to hemiacetals, nucleophilic displacement nih.gov | Stereoselective, utilizes sugar precursors nih.gov | Stoichiometric use of organometallic reagents |

Applications in Chemical Probe Development

A potent, selective, and well-characterized inhibitor can serve as a powerful chemical probe to investigate the biological function of its target enzyme in cells and organisms. The development of derivatives of this compound with high selectivity for a single target is a crucial first step in creating such probes.

For example, the successful creation of selective inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) based on other novel scaffolds has yielded promising chemical probes for studying immunomodulation in cancer. mdpi.com A similar path can be envisioned for the pyrrolidine scaffold. A highly selective inhibitor of SphK1 or α-L-fucosidase derived from this compound could be used to elucidate the specific roles of these enzymes in physiological and pathological processes.

Future work in this area would involve:

Optimization: Refining a lead inhibitor to maximize potency and selectivity.

Tagging: Modifying the optimized inhibitor by attaching a reporter tag (e.g., a fluorescent dye, biotin, or a photo-affinity label) at a position that does not interfere with its binding to the target.

Validation: Demonstrating that the tagged probe retains its high affinity and selectivity for the target enzyme and can be used to visualize or isolate the enzyme from complex biological samples.

The development of such chemical probes would provide invaluable tools for basic research, enabling a deeper understanding of enzyme function and potentially validating new drug targets for therapeutic intervention.

Q & A

Q. Basic Enzyme Assay Design

- Enzyme source : Jack bean α-mannosidase is commonly used for in vitro assays .

- Substrate : Para-nitrophenyl α-D-mannopyranoside (pNPM) is hydrolyzed by the enzyme, releasing p-nitrophenol, measured spectrophotometrically at 405 nm.

- IC₅₀ determination : Pre-incubate derivatives with the enzyme, then add substrate and quantify inhibition relative to controls .

How do structural modifications of this compound impact selectivity against cancer cells versus healthy cells?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

- Lipophilic esters : Derivatization with 4-bromobenzoate enhances cell permeability and selectively inhibits glioblastoma (IC₅₀ = 12 μM) and melanoma cells while sparing fibroblasts .

- Side-chain substitution : Bulky aryl groups (e.g., 4-ethoxybenzyl) improve binding to glycosidase active sites but may reduce solubility .

- Validation : Compare cytotoxicity via MTT assays across cancer (e.g., U87-MG glioblastoma) and non-cancerous (e.g., human fibroblasts) cell lines .

How should researchers resolve contradictions in enzyme inhibition data across different derivatives?

Advanced Data Analysis Strategy

Contradictions often arise from variations in:

- Enzyme isoforms : Test derivatives against lysosomal vs. Golgi α-mannosidases to identify isoform-specific effects .

- Cellular uptake : Use fluorescently tagged derivatives to correlate intracellular concentration with activity .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes and explain discrepancies .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Characterization Workflow

- NMR : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., δ 3.5–4.2 ppm for hydroxyl protons) .

- IR spectroscopy : Detect hydroxyl (3442 cm⁻¹) and amine (1688 cm⁻¹) functional groups .

- Polarimetry : Measure specific rotation ([α]²⁵D) to verify enantiopurity .

- HPLC-MS : Quantify purity and molecular weight using C18 columns and ESI ionization .

How can pyrrolidine-3,4-diol derivatives be leveraged in carbohydrate-based drug discovery?

Q. Advanced Therapeutic Applications

- Iminosugar design : These derivatives mimic monosaccharide transition states, inhibiting glycosidases like β-glucocerebrosidase (GCase) for treating Gaucher disease .

- Multivalent scaffolds : Conjugate multiple pyrrolidine-diol units to enhance binding avidity for enzymes like α-galactosidase .

- In vivo validation : Test pharmacokinetics in murine models, focusing on blood-brain barrier penetration for CNS targets .

What strategies improve the stability and bioavailability of this compound in preclinical studies?

Q. Advanced Formulation Approaches

- Prodrugs : Convert hydroxyls to acetyl or phosphate esters to enhance metabolic stability .

- Lyophilization : Store derivatives as lyophilized powders at -20°C to prevent hydrolysis .

- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .

Table 1: Key Biological Activities of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.